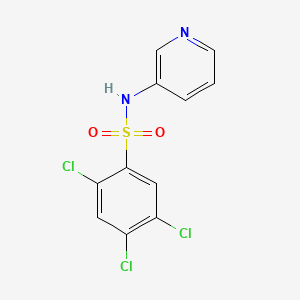
(1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine is a chemical compound that belongs to the class of benzimidazole derivatives. It is also known as BCI or Benzimidazole Compound I. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
(1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. Additionally, this compound has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. PARP-1 inhibitors have been studied as potential therapeutic agents for cancer and other diseases.
Mécanisme D'action
The mechanism of action of (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine is not fully understood. However, it has been proposed that the compound inhibits the activity of PARP-1 by binding to its catalytic site. This leads to the accumulation of DNA damage, which can cause cell death. Additionally, (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
(1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including prostate, breast, and colon cancer cells. Additionally, (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine has been found to have antifungal and antibacterial activity, which may be useful in the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine is its potential as a therapeutic agent for cancer and other diseases. However, there are also several limitations to its use in lab experiments. For example, the compound is relatively unstable and can decompose under certain conditions. Additionally, it may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine. One area of research is the development of new PARP-1 inhibitors with improved potency and selectivity. Additionally, the compound may be studied in combination with other anticancer agents to determine its potential as a combination therapy. Finally, the use of (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine as a tool for studying DNA repair and apoptosis may also be explored.
Méthodes De Synthèse
The synthesis of (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine involves the reaction of 3-chloroaniline and o-phenylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a benzimidazole derivative. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Propriétés
IUPAC Name |
N-(benzimidazol-1-ylmethyl)-3-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c15-11-4-3-5-12(8-11)16-9-18-10-17-13-6-1-2-7-14(13)18/h1-8,10,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKZFBSCQLVQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CNC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774952.png)


![3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5774973.png)
![ethyl 4-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B5774974.png)

![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)

![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)

![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)

